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Compound of Interest

Compound Name:
N-(3-

hydroxypropyl)hexadecanamide

CAS No.: 18704-66-0

Cat. No.: B100824

Get Quote

Introduction & Molecule Profile[1][2]
-(3-hydroxypropyl)hexadecanamide is a fatty acid alkanolamide belonging to the

-acylethanolamine (NAE) family. It is the C3-homolog of the well-characterized anti-
inflammatory lipid Palmitoylethanolamide (PEA).

Physicochemical Profile (Theoretical vs. Analog)
To formulate successfully, we must first establish the "Formulation Window" based on the

molecule's properties.
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Property Value / Estimate
Implication for
Formulation

Molecular Formula
Lipophilic core with polar head

group.

Molecular Weight 313.52 g/mol
Suitable for transdermal

permeation (< 500 Da).

LogP (Predicted) ~6.5 - 7.2

High Lipophilicity. Will partition

strongly into the Stratum

Corneum (SC) lipids but

struggles to partition out into

viable epidermis without

penetration enhancers.

Melting Point ~90–98°C (Est.)

High Crystallinity. Risk of

"blooming" or recrystallization

in standard creams. Requires

high-temperature processing

or lipid nanocarriers.

Water Solubility
< 1

g/mL

Essentially insoluble. Requires

solubilizers (surfactants, co-

solvents) or lipid-based

delivery systems.

Mechanism of Action (Target)
While PEA targets PPAR-

, the propyl homolog is investigated for:

Endocannabinoid System Modulation: Potential "Entourage effect" by inhibiting FAAH (Fatty

Acid Amide Hydrolase).

Skin Barrier Repair: Mimicking ceramide precursors to reinforce the lamellar lipid matrix.

Pre-Formulation Protocol: Solubility & Compatibility
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Objective: Identify a solvent system that maintains the drug in a solubilized or amorphous state

to prevent Oswald ripening (crystal growth).

Protocol A: Saturation Solubility Screening
Rationale: Standard oils often fail to dissolve high-melting fatty amides. We prioritize "semi-

polar" oils and penetration enhancers.

Weighing: Place 100 mg of

-(3-hydroxypropyl)hexadecanamide into 4 mL glass vials.

Solvent Addition: Add 2 mL of the test vehicle (see table below).

Equilibration:

Heat to 85°C (above melting point) to melt the drug.

Vortex for 2 minutes.

Incubate at 25°C for 48 hours under constant agitation.

Analysis: Filter (0.45

m PTFE) and analyze via HPLC-UV (210 nm) or CAD (Charged Aerosol Detector).

Recommended Vehicle Screening Matrix:

Vehicle Class Candidates Function

Penetration Enhancer
Transcutol® P
(Ethoxydiglycol)

Critical. Often the best
solvent for fatty amides.

Semi-Polar Oil
Caprylic/Capric Triglyceride

(MCT)
Carrier oil; moderate solubility.

Fatty Ester Isopropyl Myristate (IPM) Enhances fluidity of SC lipids.

| Surfactant | Polysorbate 80 / Labrasol® | For micellar stabilization. |
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Formulation Strategy: Nanostructured Lipid Carriers
(NLC)
Why NLC? Standard creams lead to drug crystallization (grittiness) and poor bioavailability for

fatty amides. NLCs use a blend of solid lipid (e.g., Cetyl Palmitate) and liquid lipid (e.g., MCT)

to create an imperfect crystal matrix that traps the drug and enhances skin occlusion.

Protocol B: Preparation of NLCs via Hot High-Pressure
Homogenization (HPH)
Phase 1: Lipid Phase Preparation

Solid Lipid: Cetyl Palmitate (3.0% w/w)

Liquid Lipid: Caprylic/Capric Triglyceride (1.5% w/w)

Active:

-(3-hydroxypropyl)hexadecanamide (1.0% w/w)

Process: Heat components to 85°C in a beaker. Stir until a clear, homogeneous melt is

obtained.

Phase 2: Aqueous Phase Preparation
Surfactant: Polysorbate 80 (2.0% w/w) or Poloxamer 188.

Water: Milli-Q Water (q.s. to 100%).

Process: Heat to 85°C (Must match lipid phase temperature to prevent shock crystallization).

Phase 3: Pre-Emulsification & Homogenization
Macro-emulsion: Pour the lipid phase into the aqueous phase under high-shear mixing

(Ultra-Turrax) at 10,000 rpm for 3 minutes.

Nanronization: Pass the hot pre-emulsion through a High-Pressure Homogenizer (e.g., GEA

Niro Soavi or Microfluidizer).
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Pressure: 600–800 bar.

Cycles: 3 cycles.

Temp: Maintain > 80°C.

Cooling: Cool the dispersion to room temperature (25°C) to allow lipid recrystallization and

NLC formation.

LIPID PHASE (85°C)
Active + Solid Lipid + Liquid Oil

High Shear Mixing
(10,000 rpm, 3 min)

AQUEOUS PHASE (85°C)
Water + Surfactant

Hot Pre-Emulsion

High Pressure Homogenization
(800 bar, 3 cycles, >80°C)

Controlled Cooling
(Formation of Solid Nanoparticles)

NLC Dispersion
(Size: 150-250 nm)
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Click to download full resolution via product page

Figure 1: Workflow for Hot High-Pressure Homogenization to produce NLCs.

Analytical Validation & Quality Control
Protocol C: HPLC Quantification Method
Since the molecule lacks a strong chromophore (only amide bond), detection at low

wavelengths is required.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5

m).

Mobile Phase: Acetonitrile : Water (85 : 15 v/v) isocratic.

Note: High organic content is needed to elute the lipophilic chain.

Flow Rate: 1.0 mL/min.

Detector: UV at 210 nm (or CAD/ELSD for higher sensitivity).

Retention Time: Expect peak around 4–6 minutes.

Linearity: 1 – 100

g/mL (

).

Protocol D: Particle Characterization
Particle Size (DLS): Dilute NLC dispersion 1:100 in water. Measure Z-Average and PDI

(Polydispersity Index).

Target: Size < 250 nm, PDI < 0.25.

Zeta Potential: Target > |30| mV for electrostatic stability.
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Differential Scanning Calorimetry (DSC):

Compare the melting peak of the bulk drug vs. the NLC formulation.

Success Criteria: Depression of the melting point and broadening of the peak in NLC

indicates successful integration into the lipid matrix (amorphous/imperfect crystal state).

In Vitro Permeation Testing (IVPT)
Objective: Quantify the flux of

-(3-hydroxypropyl)hexadecanamide into and through the skin.

Protocol E: Franz Diffusion Cell Setup
Membrane:

Ideal: Ex vivo human skin (dermatomed to 500

m).

Alternative: Strat-M® Synthetic Membrane (Merck Millipore) for early screening.

Receptor Fluid:

PBS (pH 7.[1][2]4) + 2-5% Solutol® HS 15 or Brij® 98.

Critical: The drug is insoluble in pure PBS. You must add a solubilizer to maintain sink

conditions, otherwise, permeation will artificially stop.

Dosing: Apply 10–20 mg/cm² of the formulation (Infinite dose) or 2-5 mg/cm² (Finite dose).

Sampling: Withdraw 200

L at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh warm receptor fluid.

Skin Extraction (Mass Balance):

At 24h, wash the skin surface (unabsorbed drug).
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Tape strip the Stratum Corneum (10–15 strips).

Extract the Viable Epidermis/Dermis in Methanol/THF (50:50) via sonication.

Goal: This molecule is likely to form a reservoir in the SC/Epidermis rather than fully

transiting to the receptor.

Analysis Points

Formulation Applied
(Donor Compartment)

Stratum Corneum
(Reservoir Formation)

Partitioning (LogP driven)

Viable Epidermis
(Target Site)Diffusion

Tape Strips
(Drug Content)

Receptor Fluid
(Systemic Uptake)If Sink Conditions Met

Skin Extraction
(Drug Content)

HPLC Analysis
(Flux Calculation)

Click to download full resolution via product page

Figure 2: Mass balance and permeation logic for lipophilic fatty amides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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